molecular formula C5H11NO4S2 B15252855 2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonamide

2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonamide

Cat. No.: B15252855
M. Wt: 213.3 g/mol
InChI Key: PONYIMRGQDYMEK-UHFFFAOYSA-N
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Description

2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonamide is a chemical compound with a unique structure that includes a thiolane ring with sulfonamide and sulfone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonamide typically involves the reaction of thiolane derivatives with sulfonamide reagents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the sulfone group, while reduction may produce sulfide derivatives.

Scientific Research Applications

2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfone group may also play a role in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid: A related compound with a carboxylic acid group instead of a sulfonamide group.

    Methyl 2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylate hydrochloride: Another similar compound with an aminomethyl group.

Uniqueness

2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is of interest for its potential interactions with biological targets.

Properties

Molecular Formula

C5H11NO4S2

Molecular Weight

213.3 g/mol

IUPAC Name

2-methyl-1,1-dioxothiolane-3-sulfonamide

InChI

InChI=1S/C5H11NO4S2/c1-4-5(12(6,9)10)2-3-11(4,7)8/h4-5H,2-3H2,1H3,(H2,6,9,10)

InChI Key

PONYIMRGQDYMEK-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1(=O)=O)S(=O)(=O)N

Origin of Product

United States

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